2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide
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Overview
Description
2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide is an organic compound that features a chloro group, an isopropyl group, and a trifluoromethyl-benzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, isopropylamine, and 3-trifluoromethylbenzyl chloride.
Reaction Conditions: The reaction may involve nucleophilic substitution reactions where the amine group of isopropylamine reacts with 2-chloroacetamide to form an intermediate. This intermediate then reacts with 3-trifluoromethylbenzyl chloride under controlled conditions to yield the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis may produce carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Agrochemicals: Possible application as a pesticide or herbicide due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-isopropylacetamide: Lacks the trifluoromethyl-benzyl group.
N-Isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide: Lacks the chloro group.
2-Chloro-N-(3-trifluoromethyl-benzyl)-acetamide: Lacks the isopropyl group.
Uniqueness
2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide is unique due to the presence of all three functional groups (chloro, isopropyl, and trifluoromethyl-benzyl) in its structure. This combination of groups may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
2-chloro-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-9(2)18(12(19)7-14)8-10-4-3-5-11(6-10)13(15,16)17/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMHRXVWMDWAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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